molecular formula C9H19N B14740306 1,2-Diisopropyl-3-methylaziridine CAS No. 6124-84-1

1,2-Diisopropyl-3-methylaziridine

Cat. No.: B14740306
CAS No.: 6124-84-1
M. Wt: 141.25 g/mol
InChI Key: ANQWPSVUXKSOOT-UHFFFAOYSA-N
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Description

1,2-Diisopropyl-3-methylaziridine is a specialized, trisubstituted aziridine of high value to researchers in synthetic organic chemistry and drug discovery. The aziridine ring, a nitrogen-containing heterocycle, is characterized by significant angle strain, which provides a powerful driving force for ring-opening reactions and regio- and stereoselective transformations. This makes such compounds versatile intermediates for constructing complex nitrogen-containing molecules, including azasugars, alkaloids, and chiral amines . The specific substitution pattern of the 1,2-diisopropyl-3-methyl derivative influences its steric and electronic properties, potentially offering unique selectivity in synthetic applications and modulating its biological activity. In medicinal chemistry, aziridine-containing compounds are investigated for their potent biological activities. The aziridine ring is a key pharmacophore in several natural products and approved drugs, such as Mitomycin C, where it acts as a powerful alkylating agent, leading to DNA cross-linking and inhibition of replication . Synthetic aziridine derivatives continue to be explored for their antitumor and antibacterial properties, with research focusing on optimizing their structure-activity relationships to improve efficacy and reduce toxicity . The steric profile of the isopropyl and methyl substituents in this compound may be engineered to fine-tune its reactivity and interaction with biological targets. As a reagent, this compound can be utilized in the synthesis of chiral ligands, as a building block for polymers with specialized properties, and in the development of novel bioactive compounds. It is strictly for research purposes in a controlled laboratory environment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

6124-84-1

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-methyl-1,3-di(propan-2-yl)aziridine

InChI

InChI=1S/C9H19N/c1-6(2)9-8(5)10(9)7(3)4/h6-9H,1-5H3

InChI Key

ANQWPSVUXKSOOT-UHFFFAOYSA-N

Canonical SMILES

CC1C(N1C(C)C)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1,2-Diisopropyl-3-methylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Amines, alcohols, thiols.

    Oxidizing Agents: Peroxides, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Open-Chain Amines: Resulting from nucleophilic ring-opening reactions.

    Aziridine N-Oxides: Formed through oxidation.

    Substituted Aziridines: Produced via substitution reactions.

Mechanism of Action

The mechanism of action of 1,2-Diisopropyl-3-methylaziridine primarily involves nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This leads to the formation of open-chain amines or other substituted products, depending on the nature of the nucleophile and reaction conditions . The compound’s reactivity is influenced by the electron-donating or electron-withdrawing groups attached to the nitrogen atom .

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Evidence : The provided materials lack direct information on 1,2-Diisopropyl-3-methylaziridine, including synthesis, spectral data, or safety profiles.
  • Indirect Insights : Comparisons with dihydropyridines and ureas suggest that aziridines may pose higher handling risks due to inherent reactivity, though this remains speculative without targeted data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Diisopropyl-3-methylaziridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of strained aziridines like this compound typically involves cyclization of β-amino alcohols or alkylation of preformed aziridine cores. Key variables include catalyst choice (e.g., Mitsunobu conditions for stereochemical control), temperature (low temperatures to minimize ring-opening side reactions), and solvent polarity. For purity assessment, use GC-MS or HPLC coupled with column chromatography. A comparative table of reaction conditions is suggested:

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
PPh₃/DIADTHF06298.5
H₂SO₄ (cat.)Et₂O254889.3

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve substituent stereochemistry and ring strain effects. Key NMR signals include downfield-shifted protons adjacent to the nitrogen (δ 2.5–3.5 ppm) and deshielded carbons in the aziridine ring (δ 35–50 ppm). IR spectroscopy can confirm N–H stretches (if present) at ~3300 cm⁻¹. X-ray crystallography is critical for absolute stereochemical assignment.

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and oxygen exposure. Accelerated aging at 40°C/75% RH for 4 weeks, followed by HPLC-MS analysis, can identify hydrolysis or oxidation products (e.g., ring-opened amines or N-oxides). Store under inert atmosphere at –20°C in anhydrous solvents (e.g., dichloromethane) to minimize decomposition.

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model ring strain energy (typically ~25–30 kcal/mol for aziridines) and nucleophilic attack pathways. Compare activation energies for ring-opening by nucleophiles (e.g., thiols vs. amines) to predict regioselectivity. Hybrid QM/MM simulations are recommended for solvent effects.

Q. How can researchers resolve contradictions in reported biological activities of this compound across receptor-binding studies?

  • Methodological Answer : Divergent results may stem from methodological differences, such as single-receptor assays (e.g., heterologous expression in HEK cells) versus multi-receptor panels, as seen in olfactory receptor studies . For validation, cross-test the compound in both in vitro (e.g., calcium imaging for GPCR activation) and in silico (docking simulations using receptor homology models) systems.

Q. What experimental strategies can elucidate stereoelectronic effects influencing nucleophilic ring-opening pathways?

  • Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to quantify electronic influences. For stereoelectronic analysis, synthesize isotopologues (e.g., deuterated isopropyl groups) and monitor ring-opening rates via 2H^{2}\text{H}-NMR. Correlate results with X-ray-derived torsion angles to validate computational models.

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